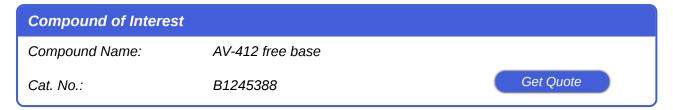


Confirming the On-Target Activity of AV-412 Free Base: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of AV-412 (also known as MP-412), a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). The information presented is collated from preclinical studies and is intended to offer a clear perspective on the potency and efficacy of AV-412 in comparison to other well-known kinase inhibitors.

Introduction to AV-412

AV-412 is a second-generation, orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of both EGFR and HER2.[1] These receptor tyrosine kinases are critical players in cell proliferation and survival, and their dysregulation is a key driver in the development and progression of various cancers.[1] AV-412 has demonstrated potent activity against not only wild-type EGFR but also against mutant forms that confer resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib.[2][3][4]

Comparative On-Target Activity of AV-412

The on-target activity of AV-412 has been evaluated in various preclinical models, including enzymatic assays, cell-based assays, and in vivo tumor xenografts. The following tables summarize the quantitative data from these studies, comparing the inhibitory potency of AV-412 with other relevant kinase inhibitors.





Table 1: In Vitro Inhibitory Potency of AV-412 Against

FGFR and HFR2 Kinases

Target Kinase	AV-412 IC50 (nM)	Gefitinib IC₅o (nM)	Erlotinib IC₅o (nM)	Lapatinib IC₅o (nM)
EGFR (Wild- Type)	0.75[5]	-	-	-
EGFR (L858R mutant)	0.5[5]	-	-	-
EGFR (T790M mutant)	0.79[5]	-	-	-
EGFR (L858R/T790M double mutant)	2.3[5]	Ineffective[4]	Ineffective[4]	5900[6]
HER2 (ErbB2)	19[5]	-	-	-

 IC_{50} values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Table 2: Cellular Inhibitory Activity of AV-412



Assay	Cell Line	AV-412 IC50 (nM)	Gefitinib IC₅o (nM)	Lapatinib IC50 (nM)
EGFR Autophosphoryla tion	-	43[3][5]	-	-
HER2 Autophosphoryla tion	-	282[3][5]	-	-
EGF-dependent Cell Proliferation	-	100[3][5]	-	-
Cell Proliferation	H1650 (EGFR delE746-A750)	1400[6]	-	6100[6]
Cell Proliferation	H1975 (EGFR L858R/T790M)	500[6]	Ineffective[7]	5900[6]
Cell Proliferation	H1781 (ErbB2 G776V,Cins)	300[6]	-	800[6]

 IC_{50} values in cellular assays represent the concentration of the inhibitor required to inhibit the measured cellular process by 50%.

Table 3: In Vivo Efficacy of AV-412 in Xenograft Models



Xenograft Model	AV-412 Dose	Outcome	Comparator	Comparator Outcome
A431 (EGFR overexpressing)	30 mg/kg	Complete tumor growth inhibition[3]	-	-
BT-474 (HER2 overexpressing)	30 mg/kg	Complete tumor growth inhibition[3]	-	-
KPL-4 (HER2 overexpressing, gefitinib-resistant)	100-150 mg/kg	Significant antitumor effect[7]	Gefitinib (225 mg/kg)	Ineffective[7]
Genetically engineered lung tumor model (EGFR L858R)	1 mg/kg/day	Rapid and complete tumor regression[2]	Erlotinib (1mg/kg)	Inactive[2]
H1975 (EGFR L858R/T790M)	75-150 mg/day	Potent anti-tumor effects[8]	Gefitinib (225 mg) & Erlotinib (100 mg)	Resistant[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for evaluating kinase inhibitor activity.

Kinase Inhibition Assay (Enzymatic Assay)

- Objective: To determine the direct inhibitory effect of AV-412 on the enzymatic activity of purified EGFR and HER2 kinases.
- Materials: Recombinant human EGFR and HER2 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr)), AV-412, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).



• Procedure:

- 1. Prepare a serial dilution of AV-412 in a suitable buffer.
- 2. In a microplate, add the kinase, the peptide substrate, and the diluted AV-412.
- 3. Initiate the kinase reaction by adding a predetermined concentration of ATP.
- 4. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- 5. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.
- 6. Plot the percentage of kinase inhibition against the logarithm of the AV-412 concentration to determine the IC₅₀ value.

Cellular Phosphorylation Assay (Western Blot)

- Objective: To assess the ability of AV-412 to inhibit the autophosphorylation of EGFR and HER2 in a cellular context.
- Materials: Cancer cell lines with relevant EGFR/HER2 status (e.g., A431, BT-474, H1975),
 cell culture medium, AV-412, lysis buffer, primary antibodies against phosphorylated and total EGFR/HER2, and secondary antibodies.

Procedure:

- 1. Seed the cells in a multi-well plate and allow them to adhere overnight.
- 2. Treat the cells with varying concentrations of AV-412 for a specified time (e.g., 2 hours).
- 3. For EGFR, stimulate the cells with EGF to induce receptor phosphorylation.
- 4. Wash the cells and lyse them to extract total protein.
- 5. Determine the protein concentration of the lysates.
- 6. Separate the proteins by SDS-PAGE and transfer them to a membrane.



- 7. Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases.
- 8. Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
- 9. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Proliferation Assay

- Objective: To measure the effect of AV-412 on the growth of cancer cell lines.
- Materials: Cancer cell lines, cell culture medium, AV-412, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure:
 - 1. Seed the cells in a 96-well plate at a predetermined density.
 - 2. After 24 hours, treat the cells with a range of AV-412 concentrations.
 - 3. Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
 - 4. Add the cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
 - 5. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC₅₀ value.

In Vivo Xenograft Model

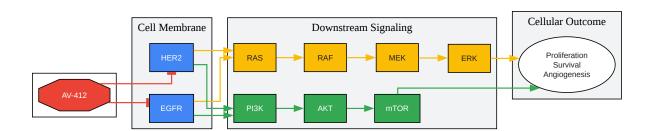
- Objective: To evaluate the anti-tumor efficacy of AV-412 in a living organism.
- Materials: Immunocompromised mice (e.g., nude mice), cancer cell lines for tumor implantation, AV-412 formulation for oral administration, and calipers for tumor measurement.
- Procedure:
 - 1. Inject cancer cells subcutaneously into the flank of the mice.



- 2. Allow the tumors to grow to a palpable size.
- 3. Randomize the mice into treatment and control groups.
- 4. Administer AV-412 orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
- 5. Measure the tumor volume and body weight of the mice regularly.
- 6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., target phosphorylation).
- Compare the tumor growth between the treated and control groups to assess the antitumor efficacy.

Visualizations

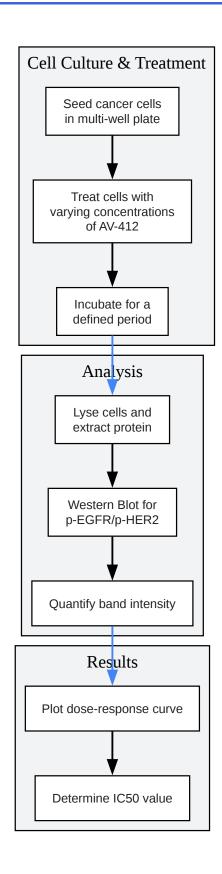
The following diagrams illustrate the signaling pathway targeted by AV-412 and a typical experimental workflow for assessing its on-target activity.



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Caption: EGFR/HER2 signaling pathway and the inhibitory action of AV-412.





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Caption: Workflow for a cellular phosphorylation assay to determine AV-412 potency.



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